6-Amino-1,2,4-triazine-3,5(4H,6H)-dione
Description
Historical Overview of 1,2,4-Triazine (B1199460) Derivatives in Chemical Science
The exploration of 1,2,4-triazine derivatives has a rich history, with initial syntheses paving the way for a vast and varied field of study. researchgate.net Early methods, such as the Bamberger triazine synthesis, provided the foundational chemistry for accessing this heterocyclic system. wikipedia.org Over the years, synthetic methodologies have evolved, including condensation reactions of 1,2-dicarbonyl compounds with amidrazones and domino annulation reactions, which have broadened the accessibility and diversity of 1,2,4-triazine derivatives. wikipedia.orgrsc.org
Historically, the interest in 1,2,4-triazines was significantly propelled by their recognition as aza-analogues of pyrimidines, fundamental components of DNA and RNA. tandfonline.com This structural analogy sparked extensive research into their potential as antimetabolites and their role in various biological processes. researchgate.net The versatility of the 1,2,4-triazine ring has allowed for its incorporation into a wide range of compounds, leading to the discovery of its importance in fields such as dyes and pesticides. researchgate.neteurekaselect.com
Significance of the 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione Ring System in Heterocyclic Chemistry
The this compound ring system, often referred to as 6-azauracil (B101635), holds a prominent position in heterocyclic chemistry. Its structure, featuring both amine and dione (B5365651) functionalities, provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules. nih.govuni.lu The presence of the amino group allows for reactions such as amination and substitution, while the acidic nature of the dione component facilitates the formation of salts and esters.
The synthesis of 6-azauracil itself can be achieved through various routes, including the cyclization of semicarbazones derived from glyoxylic acid. researchgate.net A notable synthesis involves the reaction of triazine with sodium bromate (B103136), followed by treatment with ammonia (B1221849) water. The reactivity of the 6-azauracil core has been exploited to create a multitude of derivatives. For instance, reactions at the nitrogen and carbon atoms of the triazine ring have led to the development of fused heterocyclic systems and substituted analogues. tandfonline.comej-chem.org
The unique electronic and structural features of the this compound scaffold contribute to its utility in the design of compounds with specific properties. Its ability to act as a bioisostere for the uracil (B121893) moiety has been a driving force in its application in medicinal chemistry research. acs.org
Scope of Current Academic Research on this compound and its Analogues
Current academic research on this compound and its analogues is extensive and multifaceted. A significant area of investigation revolves around the synthesis of novel derivatives and the exploration of their chemical properties and potential applications. ijpsr.infonih.gov Researchers are actively developing new synthetic strategies to access a wider range of substituted 1,2,4-triazines, including those with fused ring systems. rsc.orgjmchemsci.com
A major focus of contemporary research is the exploration of the biological activities of these compounds. researchgate.neteurekaselect.com Numerous studies have reported on the synthesis and evaluation of 1,2,4-triazine derivatives. ijpsr.infonih.gov For example, derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been synthesized and identified as potent inhibitors of D-amino acid oxidase (DAAO). acs.orgnih.govnih.gov
Furthermore, the scaffold is being utilized in the development of materials with specific functional properties. The ability of 1,2,4-triazine derivatives to form metal complexes has opened up avenues for their use as ligands in coordination chemistry and as components of functional materials. tandfonline.com The ongoing research continues to uncover new facets of the chemistry and utility of the this compound ring system, solidifying its importance in modern chemical science.
Detailed Research Findings
| Derivative Class | Research Focus | Key Findings | Citations |
|---|---|---|---|
| 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives | Inhibition of D-amino acid oxidase (DAAO) | 2-substituted derivatives show potent DAAO inhibition, with some exhibiting IC50 values in the nanomolar range. The scaffold appears resistant to O-glucuronidation. | acs.orgnih.govnih.gov |
| Fused 1,2,4-Triazine Systems | Synthesis of novel heterocyclic compounds | Development of new synthetic routes to create polycyclic structures containing the 1,2,4-triazine ring, such as triazino[5,6-b]indoles. | ijpsr.info |
| 4-Amino-3-thioxo-1,2,4-triazin-5-ones | Synthesis and reactivity studies | These compounds serve as versatile starting materials for a variety of chemical transformations including alkylation, acylation, and cyclocondensation reactions. | tandfonline.comtandfonline.comresearchgate.net |
| Aryl-substituted 6-Azauracils | Synthesis and chemical modifications | Successful synthesis of 5-aryl-6-azauracils and subsequent derivatization to form bicyclic and other complex structures. | acs.org |
| General 1,2,4-Triazine Derivatives | Development of new synthetic methodologies | Domino annulation reactions have been developed for the efficient one-pot synthesis of 1,2,4-triazine derivatives from readily available starting materials. | rsc.org |
| 3-Amino-1,2,4-triazine Derivatives | Coupling reactions and electrophilic substitutions | Successful coupling with boronic acids and terminal alkynes, as well as amination at the 5-position followed by reactions with electrophiles. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C3H4N4O2 |
|---|---|
Molecular Weight |
128.09 g/mol |
IUPAC Name |
6-amino-6H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C3H4N4O2/c4-1-2(8)5-3(9)7-6-1/h1H,4H2,(H,5,8,9) |
InChI Key |
YZUUMYJBYUHRGP-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=O)N=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 1,2,4 Triazine 3,5 4h,6h Dione and Its Derivatives
Classical Synthetic Approaches to the 1,2,4-Triazine-3,5(4H,6H)-dione Core
The fundamental construction of the 1,2,4-triazine-3,5(4H,6H)-dione scaffold is primarily accomplished through cyclocondensation reactions. These methods involve combining acyclic precursors that contain the necessary nitrogen and carbon atoms, which then undergo an intramolecular reaction to form the heterocyclic ring.
Condensation Reactions Utilizing Semicarbazide (B1199961) and Related Reagents
A foundational method for constructing the 1,2,4-triazine (B1199460) ring system involves the condensation of a 1,2-dicarbonyl compound with semicarbazide or its analogs, such as thiosemicarbazide (B42300). The general mechanism begins with the formation of a semicarbazone or thiosemicarbazone intermediate, which then undergoes intramolecular cyclization, typically under basic conditions, to yield the triazine-dione ring. nih.govresearchgate.net
For instance, the reaction of a suitable α-keto acid with semicarbazide hydrochloride leads to the formation of an intermediate that can be cyclized to the desired as-triazine-3,5(2H,4H)-dione. This cyclization is often promoted by heating in an alkaline solution, such as aqueous sodium hydroxide. nih.govresearchgate.net The use of thiosemicarbazide can similarly lead to thione analogs, which can be subsequently converted to the corresponding dione (B5365651).
| Starting Material 1 | Starting Material 2 | Key Conditions | Product Type |
| α-Keto Acid | Semicarbazide | 1. Condensation2. Base-mediated cyclization (e.g., NaOH) | 1,2,4-Triazine-3,5-dione |
| Hydrazide | Isocyanate | Formation of semicarbazide derivative | Semicarbazide Precursor |
| Semicarbazide Derivative | 2% NaOH | Intramolecular cyclization | 1,2,4-Triazolin-5-one derivative |
This table illustrates generalized classical synthetic routes to the triazine core using semicarbazide-related starting materials.
Cyclization Strategies Involving 6-Azauracil (B101635) Precursors
The target compound, 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione, is a derivative of the parent heterocycle 1,2,4-triazine-3,5(2H,4H)-dione, which is also commonly known as 6-azauracil. acs.org Synthetic strategies can therefore leverage the well-established chemistry of 6-azauracil. The synthesis of 6-azauracil itself can be achieved by the cyclization of the semicarbazone of glyoxylic acid. acs.org Once the 6-azauracil core is formed, it can be functionalized at the 6-position. A direct conversion can be achieved through reaction with sodium bromate (B103136) followed by treatment with ammonia (B1221849) water, which introduces the amino group onto the triazine ring.
Advanced Synthetic Strategies for Functionalized this compound Derivatives
Modern synthetic efforts often focus on the derivatization of a pre-formed triazine ring, allowing for the introduction of a wide array of functional groups. These methods are crucial for developing analogs with specific chemical properties.
Nucleophilic Substitution Reactions on Halogenated Triazine Systems
A powerful and versatile method for functionalizing the 1,2,4-triazine-3,5-dione core begins with a halogenated precursor, most commonly 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. nih.govsigmaaldrich.com The halogen atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing it to be displaced by a variety of nucleophiles.
To synthesize the target 6-amino derivative, the 6-bromo compound can be treated with ammonia. For other derivatives, various nucleophiles can be employed. For example, reaction with benzyl (B1604629) alcohol in the presence of a base like potassium carbonate can replace the bromine atom with a benzyloxy group. nih.govacs.org This approach is analogous to the sequential substitution of chlorine atoms in cyanuric chloride, where the reactivity of the leaving group is modulated by the electronic properties of the substituents already on the ring. mdpi.comresearchgate.net
| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |
| 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Benzyl alcohol | K₂CO₃, 150 °C | 6-(Benzyloxy)-1,2,4-triazine-3,5(2H,4H)-dione | nih.govacs.org |
| 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Ammonia | Not specified | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | |
| Cyanuric Chloride (for analogy) | Various Amines/Alcohols | Controlled Temperature | Sequentially Substituted 1,3,5-Triazines | mdpi.comresearchgate.net |
This table provides examples of nucleophilic substitution on halogenated azine systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and have been applied to the functionalization of triazine systems. These reactions allow for the formation of carbon-carbon or carbon-nitrogen bonds, significantly expanding the diversity of accessible derivatives. Starting from a 6-halo-1,2,4-triazine-3,5-dione, reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl substituents. rsc.org
While specific examples on the 6-amino-1,2,4-triazine-3,5-dione core are not extensively detailed, the principles are well-established for related heterocyclic systems. For a Suzuki coupling, the 6-halo-triazine would be reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base. researchgate.net This methodology provides a route to C6-aryl or C6-alkyl derivatives.
| Coupling Type | Substrate | Coupling Partner | Typical Catalyst/Ligand | Typical Base |
| Suzuki-Miyaura | 6-Halo-1,2,3-triazole | Arylboronic Acid | Expanded-ring NHC-Pd complex | Not specified |
| Sonogashira | 2-Chloro-1,3,5-triazine | Terminal Alkyne | Pd/C or other Pd complexes | Not specified |
This table summarizes conditions for palladium-catalyzed cross-coupling reactions on related azine and triazole systems.
Derivatization at Peripheral Positions (e.g., N-alkylation, acylation)
Further diversification of the 6-amino-1,2,4-triazine-3,5-dione scaffold can be achieved by modifying the nitrogen atoms of the triazine ring. N-alkylation is a common strategy to enhance solubility and modulate biological activity.
Research has shown that the N2 position of the 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione precursor can be selectively alkylated. nih.govacs.org This is typically accomplished by reacting the triazine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a non-nucleophilic base or silylating agent like bis(trimethylsilyl)acetamide (BSA) in a solvent such as acetonitrile. nih.govacs.org The Mitsunobu reaction provides an alternative route for N-alkylation using an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like DIAD. nih.govacs.org While less documented for this specific scaffold, N-acylation at the ring nitrogens or the exocyclic amino group could also be achieved using standard acylating agents like acid chlorides or anhydrides under appropriate conditions.
| Reaction Type | Substrate | Reagent(s) | Conditions | Product | Reference |
| N-Alkylation | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Alkyl Halide (RI or RBr), BSA | Acetonitrile, 82 °C | 2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione | nih.govacs.org |
| N-Alkylation (Mitsunobu) | 6-Bromo-4-BOM-1,2,4-triazine-3,5-dione | Alcohol, DIAD, PPh₃ | Not specified | 2-Alkyl-6-bromo-4-BOM-1,2,4-triazine-3,5-dione | nih.govacs.org |
This table details representative methods for the N-alkylation of the 1,2,4-triazine-3,5-dione ring system.
Green Chemistry and Sustainable Synthesis of this compound Analogues
In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and atom-economical reactions. The synthesis of 1,2,4-triazine derivatives has benefited from these advancements, with a notable focus on microwave-assisted techniques and the development of novel catalytic systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ijpsr.info Several studies have explored the application of microwave technology in the synthesis of 1,2,4-triazine derivatives. For instance, a one-pot, three-component reaction of cyanamide, aldehydes, and 5-amino-1,2,3,4-tetrazole under controlled microwave heating has been developed for the efficient synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. beilstein-journals.org This method demonstrates high atom economy and simplifies the work-up procedure. beilstein-journals.org
Another notable example is the catalyst-free, microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.com This tandem reaction proceeds via transamidation, nucleophilic addition, and subsequent condensation, offering good to excellent yields in a short timeframe. mdpi.com While not directly yielding the this compound core, these microwave-mediated syntheses of related triazine and fused triazole systems highlight the potential of this technology for the development of sustainable routes to the target compounds. The use of microwave heating can significantly reduce reaction times and often obviates the need for harsh catalysts, aligning with the principles of green chemistry. nih.gov
Interactive Table: Microwave-Assisted Synthesis of Triazine Analogues
| Product Type | Reactants | Conditions | Yield | Reference |
| N2-(tetrazol-5-yl)-dihydro-1,3,5-triazine-2,4-diamines | Cyanamide, Aldehydes, 5-Aminotetrazole | Pyridine (B92270), 120 °C, 12 min | High | beilstein-journals.org |
| 1,2,4-triazolo[1,5-a]pyridines | Enaminonitriles, Benzohydrazides | Toluene, 140 °C | Good to Excellent | mdpi.com |
| 6-Methoxy-5,6-dihydro-5-azapurines | Aminotriazole-derived formamidines, Trimethyl orthoformate, Acetic acid | Microwave irradiation | - | nih.gov |
Catalyst Development for 1,2,4-Triazine Synthesis
The development of efficient catalysts is crucial for the sustainable synthesis of complex molecules. In the context of 1,2,4-triazines, research has explored both metal-catalyzed and catalyst-free systems to promote cyclization and functionalization reactions.
Rhodium-catalyzed O-H insertion and rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles has been shown to provide common intermediates for the synthesis of 1,2,4-triazines with varying substitution patterns. organic-chemistry.org This method allows for subsequent intramolecular cyclization under mild conditions to yield 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org
More recently, catalyst-free approaches have gained traction. A notable example is the one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives through a three-component reaction of arylaldehydes, thiourea, and orthoformates. nih.gov This procedure is lauded for its use of inexpensive and readily available reagents. nih.gov Furthermore, a catalyst-free synthesis of functionalized 1,2,4-triazoles has been reported via the ring-opening and intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazines, which can be performed on a gram scale in both batch and continuous flow systems. nih.gov
While specific catalysts for the direct synthesis of this compound are not extensively documented in the reviewed literature, the development of azametallacyclopentadienes as key intermediates in metal-promoted C-C bond coupling reactions of nitriles and alkynes presents a promising avenue for future research in this area. researchgate.net
Regioselectivity and Stereoselectivity Considerations in 1,2,4-Triazine Synthesis
The control of regioselectivity and stereoselectivity is a paramount challenge in the synthesis of substituted heterocyclic compounds, as the biological activity of these molecules is often highly dependent on their three-dimensional structure.
Regioselectivity in 1,2,4-triazine synthesis is often dictated by the nature of the starting materials and the reaction conditions. For example, in the synthesis of 3,6-disubstituted-1,2,4-triazines through the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts, the substitution pattern of the final product is directly determined by the structure of the acylsulfonamide precursor. organic-chemistry.org Similarly, the synthesis of substituted 1,3,5-triazines from cyanuric chloride allows for the sequential nucleophilic substitution of the chlorine atoms, enabling the controlled introduction of different functional groups at specific positions. nih.gov The reaction of 1,2,4-triazin-1-ium ylides in 1,3-dipolar cycloadditions with electron-poor dipolarophiles has been shown to be regioselective, providing a straightforward route to polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines. acs.org
Stereoselectivity , particularly diastereoselectivity, has been addressed in the context of fused 1,2,4-triazine systems. The aforementioned 1,3-dipolar cycloadditions of triazinium ylides can proceed with diastereoselectivity, as demonstrated by experimental data and DFT calculations. acs.org In the synthesis of perhydroquinoxaline-based κ receptor agonists, a key step involved the diastereoselective formation of a tetrasubstituted cyclohexane, which was then used to construct the piperazine (B1678402) ring of the final product. nih.gov While the direct stereoselective synthesis of chiral this compound derivatives is not extensively covered in the available literature, the development of stereoselective methods for related heterocyclic systems provides a strong foundation for future work in this area. The synthesis of chiral N-heterocycles through catalytic asymmetric cycloadditions of cyclic sulfamidate imines is a testament to the progress in this field. researchgate.net
Interactive Table: Research Findings on Selectivity in Triazine Synthesis
| Reaction Type | Key Finding | Compound Class | Reference |
| Cyclodehydration | Regioselectivity determined by precursor structure | 3,6-disubstituted-1,2,4-triazines | organic-chemistry.org |
| Nucleophilic Substitution | Sequential substitution allows for regiocontrol | Substituted 1,3,5-triazines | nih.gov |
| 1,3-Dipolar Cycloaddition | Regio- and diastereoselective | Polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines | acs.org |
| Annulation | Diastereoselective formation of a key intermediate | Perhydroquinoxalines | nih.gov |
Chemical Reactivity and Mechanistic Transformations of the 6 Amino 1,2,4 Triazine 3,5 4h,6h Dione Scaffold
Electrophilic and Nucleophilic Reactions of the Triazine Ring
The 1,2,4-triazine (B1199460) ring system is generally electron-deficient, which influences its reactivity towards electrophiles and nucleophiles. The presence of two carbonyl groups and an amino substituent on the 6-amino-1,2,4-triazine-3,5(4H,6H)-dione molecule further modulates this reactivity.
Electrophilic Reactions: Due to the electron-withdrawing nature of the triazine core and the carbonyl groups, electrophilic substitution on the ring itself is challenging. However, the exocyclic amino group can readily participate in electrophilic reactions. For instance, acylation and aroylation reactions can occur at the amino group. tandfonline.com
Nucleophilic Reactions: The electron-deficient character of the triazine ring makes it susceptible to nucleophilic attack. Nucleophiles can react at various positions, leading to substitution or ring-opening reactions. The specific outcome often depends on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, strong nucleophiles can lead to the displacement of substituents or even cleavage of the triazine ring.
Functional Group Interconversions on this compound Derivatives
The functional groups on the this compound scaffold can be chemically modified to synthesize a diverse range of derivatives. These interconversions are crucial for tuning the molecule's physicochemical and biological properties.
Reactions of the Amino Group: The amino group can be a site for various transformations. For example, it can be diazotized and subsequently replaced by other functional groups. Condensation with aldehydes and ketones can form Schiff bases (anils). researchgate.net
Reactions involving the Carbonyl Groups: The carbonyl groups can undergo reactions typical of amides and ureas. For instance, thiation using reagents like Lawesson's reagent or phosphorus pentasulfide can convert one or both carbonyl groups into thiocarbonyls, yielding thioxo or dithioxo derivatives. tandfonline.com Hydrolysis, under acidic or basic conditions, can lead to the opening of the triazine ring. researchgate.net
Alkylation and Acylation: The nitrogen atoms within the triazine ring, particularly those in the amide functionalities, can be alkylated or acylated. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. tandfonline.com
A study on related 4-amino-3-thioxo-6-substituted-1,2,4-triazin-5-ones demonstrated a wide array of functional group interconversions including alkylation, acylation, aroylation, and cyclocondensation. tandfonline.com
Annulation Reactions Leading to Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring fused to the existing triazine core, are a powerful strategy for constructing complex polycyclic systems. These reactions significantly expand the chemical space accessible from the this compound scaffold.
One common approach involves the reaction of bifunctional reagents with the reactive sites on the triazine ring. For example, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can lead to the formation of triazino[3,4-b] mdpi.comuni.luthiadiazines. researchgate.net
Another strategy is the (3+3)-annulation of nitrile imines with α-amino esters, which has been used to synthesize trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. mdpi.com This method highlights the potential for constructing diverse triazinone-containing heterocycles. mdpi.com The thermal opening of a mdpi.comnih.govtriazin-4(3H)-one ring followed by a [4+2]-cycloaddition with pyridine (B92270) derivatives is another effective method for creating fused systems. nih.gov
| Starting Material | Reagent(s) | Resulting Fused System | Reference |
| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] mdpi.comuni.luthiadiazines | researchgate.net |
| Nitrile imines and α-amino acid esters | - | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | mdpi.com |
| Anthra[1,2-d] mdpi.comnih.govtriazine-4,7,12(3H)-trione | Pyridine derivatives | 6H-Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline-6,9,14-trione | nih.gov |
Tautomerism and Isomerism in 1,2,4-Triazine-3,5(4H,6H)-dione Structures
Tautomerism, the interconversion of structural isomers, is a significant feature of 1,2,4-triazine-3,5(4H,6H)-dione structures. The presence of multiple nitrogen and oxygen atoms allows for various prototropic tautomers.
Amide-Iminol Tautomerism: The carbonyl groups at the 3- and 5-positions can exist in equilibrium with their enol (or iminol) forms. This lactam-lactim tautomerism is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.
Amino-Imino Tautomerism: The exocyclic amino group at the 6-position can also exhibit tautomerism, existing in equilibrium with an imino form where the double bond is exocyclic.
Advanced Spectroscopic and Structural Characterization of 6 Amino 1,2,4 Triazine 3,5 4h,6h Dione Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione analogues. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In ¹H NMR spectra of 6-azauracil (B101635) derivatives, the protons attached to nitrogen atoms (N-H) typically appear as broad signals due to quadrupole coupling and chemical exchange. The chemical shifts of these protons are sensitive to the solvent, concentration, and temperature. The single proton on the triazine ring (C-H) gives a characteristic signal whose position is influenced by the electronic effects of adjacent substituents. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectra of 6-azauracil derivatives show distinct signals for the carbonyl carbons (C=O) at the C3 and C5 positions, typically in the downfield region of the spectrum. The sp²-hybridized carbon atom at the C6 position also exhibits a characteristic chemical shift. researchgate.net The complete assignment of both ¹H and ¹³C signals is often facilitated by two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal correlations between protons and carbons. mdpi.com
Computational methods, specifically Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. These theoretical calculations can provide valuable support for the experimental assignments of complex spectra. mdpi.com
Table 1: Representative NMR Data for 6-Azauracil Analogues
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | N-H | Variable (Broad) | Position and shape are dependent on solvent and concentration. |
| ¹H | C6-H | ~5.0 - 5.3 | Influenced by ring substituents. |
| ¹³C | C3 & C5 (C=O) | ~150 - 180 | Carbonyl carbons in the triazine ring. researchgate.net |
| ¹³C | C6 | ~95 - 105 | sp² carbon in the triazine ring. researchgate.net |
Note: The exact chemical shifts can vary significantly based on the specific analogue, solvent, and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups and conjugated systems present in this compound and its analogues.
IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the molecule. The IR spectra of 6-azauracil derivatives are dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) within the triazine ring. nist.gov Additionally, the N-H stretching vibrations of the amine and amide groups are typically observed as broad bands in the high-frequency region. Stretching vibrations of the C=N bond within the heterocyclic ring also give rise to characteristic absorptions. ekb.eg
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-π* and n-π* transitions associated with the conjugated triazine ring system. The parent compound, 6-azauracil, and its derivatives typically exhibit a strong absorption maximum (λ_max) in the UV region. For instance, 6-azauridine, a riboside derivative, shows a UV maximum at 262 nm in water. The position and intensity of this absorption can be influenced by substituents on the triazine ring and the polarity of the solvent. researchgate.net
Table 2: Characteristic Spectroscopic Data (IR and UV-Vis) for 6-Azauracil Analogues
| Spectroscopy | Functional Group / Transition | Characteristic Absorption | Reference |
| IR | N-H stretch | 3100-3400 cm⁻¹ (broad) | nist.gov |
| IR | C=O stretch | 1650-1750 cm⁻¹ (strong) | ekb.eg |
| IR | C=N stretch | ~1600 cm⁻¹ | ekb.eg |
| UV-Vis | π-π* / n-π* | λ_max ≈ 260-280 nm |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound analogues through the analysis of their fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common methods used for these compounds.
In the mass spectra of 6-azauracil and its N-substituted derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. researchgate.net A highly characteristic fragmentation pathway for these molecules involves the loss of isocyanic acid (HNCO) or a substituted isocyanate from the molecular ion. researchgate.netresearchgate.net This fragmentation is considered a diagnostic tool for the identification of the 6-azauracil core structure. researchgate.net
Further fragmentation can occur, leading to a series of daughter ions. The specific fragmentation pattern is highly dependent on the nature and position of substituents on the triazine ring. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the parent and fragment ions, which in turn enables the calculation of their elemental composition, providing greater confidence in structural assignments. nih.gov
Table 3: Common Mass Spectrometry Fragments for 6-Azauracil Derivatives
| Ion | Description | Common m/z | Notes |
| [M]⁺ | Molecular Ion | Varies (e.g., 113 for 6-azauracil) | Corresponds to the molecular weight of the compound. researchgate.net |
| [M - HNCO]⁺ | Loss of Isocyanic Acid | M - 43 | A characteristic fragmentation pathway for the 6-azauracil ring. researchgate.netresearchgate.net |
| [M - R-NCO]⁺ | Loss of Isocyanate | Varies | Occurs in N-substituted analogues. researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for compounds in the solid state, revealing precise details about bond lengths, bond angles, and three-dimensional arrangement. For analogues of this compound, this technique can unequivocally confirm the molecular structure and provide insights into intermolecular interactions.
Crystal structure analysis of related compounds, such as 6-azauridine, has been performed to determine their precise conformation. Studies on other triazine-based derivatives have shown how X-ray diffraction can elucidate the planarity of the triazine ring and the orientation of its substituents. mdpi.com A crucial aspect revealed by crystallography is the network of intermolecular hydrogen bonds, which often involve the N-H protons and the carbonyl oxygen atoms. These interactions are fundamental in dictating the crystal packing and influencing the physical properties of the material, such as melting point and solubility. mdpi.com
Other Advanced Spectroscopic Techniques in Structural Studies
Beyond the core techniques, other advanced methods are employed to gain a deeper understanding of the structural and electronic properties of triazine derivatives. Computational chemistry, particularly using Density Functional Theory (DFT), has emerged as a powerful complementary tool.
DFT calculations are used to model molecular structures and predict spectroscopic properties. researchgate.netgriffith.edu.au For instance, optimized geometric parameters from DFT can be compared with experimental data from X-ray crystallography. mdpi.com Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the assignment of complex IR spectra, and to predict NMR chemical shifts, which supports the elucidation of ¹H and ¹³C NMR data. mdpi.commdpi.com The combination of these computational approaches with experimental results provides a robust and comprehensive characterization of the target molecules.
Computational and Theoretical Chemistry Studies on 6 Amino 1,2,4 Triazine 3,5 4h,6h Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of the 1,2,4-triazine (B1199460) scaffold, DFT methods like B3LYP are commonly employed to optimize molecular geometries and analyze molecular orbitals. nih.gov
Studies on related 1,2,4-triazine derivatives demonstrate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. nih.gov The energy gap between HOMO and LUMO (Eg) is a critical parameter, with a smaller gap suggesting higher polarizability and chemical reactivity. researchgate.net For instance, in a study of various 1,2,4-triazine derivatives, the HOMO electron density was often located near the donor groups, while the LUMO density was concentrated around the acceptor portions of the molecule, such as the triazine and phenyl rings. nih.gov This separation of frontier orbitals is fundamental to their function in applications like dye-sensitized solar cells and as potential pharmacophores. nih.govnih.gov
Natural Bond Orbital (NBO) analysis further refines this understanding by detailing the delocalization of electron density and the nature of bonding within the molecule. While specific NBO analyses for 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione are not extensively reported, research on analogous systems provides a framework for predicting its electronic characteristics. nih.govmdpi.com Quantum chemical calculations are also pivotal in predicting reaction pathways and developing synthetic methodologies for such compounds. rsc.orgnih.gov
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a 1,2,4-triazine derivative, might interact with a biological target, typically a protein.
For instance, studies on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), an enzyme implicated in schizophrenia, have utilized molecular docking to great effect. nih.govrsc.org These studies revealed that the triazine core can form crucial hydrogen bonds with amino acid residues in the active site of the enzyme, such as Gly313 and Arg283. rsc.org Furthermore, hydrophobic interactions with residues like Leu51 and His217 were found to be important for the stability of the ligand-protein complex. rsc.org
Similar docking studies on other triazine derivatives have identified key interactions for anticancer and antiviral activities. nih.govnih.gov The general principle involves identifying a pharmacophore, the essential three-dimensional arrangement of functional groups, that is responsible for the biological activity. For many 1,2,4-triazine-based inhibitors, this includes hydrogen bond donors and acceptors, as well as hydrophobic regions that complement the target's binding pocket. nih.govrsc.org Although specific docking studies on this compound are limited in the public domain, the wealth of data on its analogs provides a strong foundation for predicting its potential biological targets and binding modes.
Table 1: Predicted Interaction Data for a 1,2,4-Triazine Derivative with a Target Protein
| Feature | Description |
| Hydrogen Bonds | Interactions with key residues such as Gly313 and Arg283. rsc.org |
| Hydrophobic Interactions | Engagement with residues like Leu51, His217, Gln53, and Leu215. rsc.org |
| Binding Affinity | Predicted to be in the nanomolar to low micromolar range for certain targets. |
| Potential Targets | Enzymes such as D-amino acid oxidase (DAAO) and various kinases. nih.gov |
This table is a composite representation based on findings from related 1,2,4-triazine derivatives.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the low-energy conformations is crucial for understanding its interactions with biological targets. Computational methods, including systematic searches and molecular mechanics, are employed to explore the conformational space. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule over time, often in a simulated biological environment like water. rsc.orgrsc.org These simulations can reveal the stability of certain conformations and the transitions between them. For derivatives of 6-azauracil (B101635), MD simulations have been used to study the behavior of these molecules in solution and their interactions with biomolecules. researchgate.netnih.gov
For example, MD simulations of 1,2,4-triazine inhibitors bound to h-DAAO have shown that the stability of the ligand in the binding pocket is maintained through a network of hydrogen bonds and hydrophobic interactions over the simulation time. rsc.org Such simulations are also critical for understanding the structural impact of water molecules at interfaces, which can influence ligand binding. rsc.orgmdpi.com While specific MD studies on this compound are not widely available, the methodologies applied to its analogs are directly transferable. mdpi.comfrontiersin.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are increasingly accurate in predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.
For NMR spectra, computational chemistry can predict chemical shifts (¹H and ¹³C) and coupling constants. frontiersin.orgscilit.comresearchgate.netnmrdb.orgstackexchange.com These predictions, when compared with experimental spectra, can help confirm the proposed structure of a molecule or even lead to the revision of a previously assigned structure. scilit.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. frontiersin.orgresearchgate.net
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra. nih.govrsc.org Studies on 1,2,4-triazine derivatives have shown good correlation between theoretically calculated and experimentally observed absorption bands. nih.govresearchgate.net These calculations can assign electronic transitions, such as π → π* and n → π*, to specific absorption bands, providing insight into the electronic structure of the molecule. rsc.org
Table 2: Computationally Predicted Spectroscopic Data for a 1,2,4-Triazine Analog
| Spectroscopic Property | Predicted Value/Range | Computational Method |
| ¹³C NMR Chemical Shifts | Varies depending on substitution | GIAO NMR with DFT (e.g., mPW1PW91/6-31G(d,p)) scilit.com |
| ¹H NMR Chemical Shifts | Varies depending on substitution | Neural networks or DFT-based methods nmrdb.org |
| UV-Vis Absorption λmax | Dependent on electronic structure | TD-DFT (e.g., CAM-B3LYP/6-31G++(d,p)) nih.gov |
This table provides a general overview of the types of data that can be generated through computational prediction for 1,2,4-triazine analogs.
In Silico Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a crucial step in rational drug design. It involves identifying the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For 1,3,5-triazine (B166579) derivatives, pharmacophore models have been developed that typically include features like positive ionizable groups, aromatic rings, hydrogen bond acceptors, and hydrophobic groups. researchgate.net
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new potential inhibitors. mdpi.comnih.govnih.gov This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.govchemrxiv.org For example, virtual screening has been successfully applied to identify novel inhibitors for various targets, including enzymes involved in cancer and infectious diseases. nih.govnih.gov
While a specific pharmacophore model for this compound is not explicitly detailed in the literature, the principles of pharmacophore modeling and virtual screening are broadly applicable. mdpi.comnih.gov Based on the known biological activities of related triazines, a hypothetical pharmacophore could be constructed and used to search for new therapeutic applications for this compound and its derivatives. nih.govresearchgate.net
Mechanistic Investigations of Biological Target Engagement by 1,2,4 Triazine 3,5 4h,6h Dione Derivatives
Studies on Enzyme Inhibition Mechanisms (e.g., D-Amino Acid Oxidase (DAAO), Pyruvate (B1213749) Dehydrogenase Kinases (PDKs))
Derivatives of 1,2,4-triazine-3,5(4H,6H)-dione have emerged as significant inhibitors of several key enzymes, including D-Amino Acid Oxidase (DAAO) and Pyruvate Dehydrogenase Kinases (PDKs). nih.govnih.gov The investigation into their inhibitory activities offers profound insights into the therapeutic potential of this chemical class for various diseases. nih.govnih.gov
Kinetic analysis is a cornerstone for defining the mechanism of enzyme inhibition. For 1,2,4-triazine (B1199460) derivatives, these studies have elucidated their mode of action and potency.
D-Amino Acid Oxidase (DAAO): A series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and identified as potent inhibitors of DAAO, an enzyme linked to neurological disorders. nih.govacs.org Kinetic studies have determined the IC₅₀ values for these compounds, with many falling into the double-digit nanomolar range, indicating high potency. nih.govacs.org For example, the derivative 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione was found to have an IC₅₀ of 50 nM. acs.org The inhibition mechanism for some analogues has been identified as competitive, meaning they bind to the active site of DAAO, directly competing with the natural substrate, D-serine. nih.gov
Pyruvate Dehydrogenase Kinases (PDKs): PDKs are crucial for regulating cellular metabolism and are targets for diseases like cancer. nih.govnih.gov A library of 3-amino-1,2,4-triazine derivatives was designed and found to be potent, subtype-selective inhibitors of PDKs. nih.govnih.gov Biochemical assays revealed that these compounds dramatically decreased PDK1 catalytic activity, with IC₅₀ values ranging from 0.01 to 0.1 µM. nih.gov Molecular modeling studies further support that these ligands can effectively occupy the ATP-binding site of PDK1, suggesting a competitive inhibition mechanism with respect to ATP. nih.govnih.gov
Table 1: Kinetic Parameters of 1,2,4-Triazine Derivatives as Enzyme Inhibitors
| Enzyme Target | Derivative Class | Inhibition Type (Predicted) | Potency (IC₅₀) |
|---|---|---|---|
| DAAO | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | Competitive | 50-70 nM acs.org |
The creation of highly effective and selective enzyme inhibitors is guided by rational design, which leverages knowledge of the enzyme's active site and inhibitor binding modes.
For DAAO inhibitors, the rational design approach has centered on modifying the substituent at the 2-position of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. nih.govacs.org This strategy aims to optimize interactions with active site residues to improve potency and metabolic stability. nih.gov The core triazine structure itself is considered a key pharmacophore that appears to be metabolically robust. acs.org
In the development of PDK inhibitors, a molecular hybridization approach combined with in silico modeling has been successful. nih.govnih.gov By understanding the ATP-binding pocket of PDK1, researchers can design ligands that fit precisely within this site. nih.gov Structure-activity relationship (SAR) studies have shown that features like a methoxyl group on an indole (B1671886) substituent and methylation of the indole nitrogen play a significant role in enhancing kinase inhibition. nih.gov
Receptor Binding Studies (e.g., G-Protein-Coupled Receptor 84 (GPR84), GABAA Receptors)
Beyond enzymes, 1,2,4-triazine derivatives also interact with cell surface receptors, including G-protein-coupled receptors (GPCRs) and ligand-gated ion channels, acting as modulators of their function.
Distinguishing between binding at the primary (orthosteric) site versus a secondary (allosteric) site is critical for understanding a drug's mechanism. nih.gov Orthosteric drugs directly compete with the endogenous ligand, while allosteric modulators bind elsewhere to fine-tune the receptor's response. nih.govnih.gov
G-Protein-Coupled Receptor 84 (GPR84): GPR84 is a receptor involved in inflammation. nih.govnih.gov A novel class of 1,2,4-triazine derivatives has been identified as competitive antagonists for GPR84. nih.govqub.ac.uk This competitive action indicates that they bind to the orthosteric site, the same site as the natural ligand. nih.govqub.ac.uk In silico docking studies, supported by mutagenesis experiments, have helped to reveal the potential binding pose for these orthosteric antagonists. nih.gov
GABAA Receptors: These receptors are the main inhibitory neurotransmitter receptors in the brain. mdpi.comdtu.dk While specific studies on 6-amino-1,2,4-triazine-3,5(4H,6H)-dione are less common, other triazine derivatives have been explored as modulators. Binding studies for related heterocyclic compounds, such as imidazodiazepines, are used to determine their affinity for the benzodiazepine (B76468) binding site on the GABAA receptor, which is an allosteric site. mdpi.com These studies screen for binding affinity (Ki values) and potential off-target effects to ensure selectivity. mdpi.com
The binding of a ligand to its receptor typically induces a change in the receptor's three-dimensional shape, which is the basis for its activation or inhibition. nih.gov
For a GPR84 antagonist, binding to the orthosteric site is expected to stabilize an inactive conformation of the receptor, preventing it from initiating downstream signaling cascades. nih.gov In the case of GABAA receptors, an allosteric modulator can induce conformational changes that either enhance (positive modulation) or reduce (negative modulation) the receptor's response to its endogenous ligand, GABA. dtu.dk These structural shifts are fundamental to the drug's ultimate pharmacological effect. nih.gov
Structure-Activity Relationship (SAR) at the Molecular Interaction Level
Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for deciphering how a molecule's chemical structure dictates its biological activity. nih.govnih.gov For 1,2,4-triazine derivatives, SAR has provided a roadmap for optimizing target engagement.
Extensive SAR studies on GPR84 antagonists based on a 1,2,4-triazine scaffold have been conducted. nih.govnih.gov By systematically altering the substituents at the 3, 5, and 6 positions of the triazine ring, researchers have been able to significantly improve potency and develop compounds with favorable pharmacokinetic profiles suitable for further development. nih.gov
For PDK inhibitors, SAR analysis of 3-amino-1,2,4-triazine derivatives revealed that the nature of the groups attached to the core is crucial. nih.gov For instance, the presence of specific substituted indole moieties was found to be important for potent inhibition of the kinase activity. nih.gov These studies are often complemented by molecular docking, which provides a structural hypothesis for the observed SAR by visualizing how different derivatives interact with key amino acid residues in the target's binding site. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione |
| D-Amino Acid Oxidase (DAAO) |
| D-serine |
| Pyruvate Dehydrogenase Kinases (PDKs) |
| ATP |
| G-Protein-Coupled Receptor 84 (GPR84) |
| GABAA Receptors |
Identification of Key Pharmacophoric Features for Target Binding
Pharmacophore modeling based on derivatives of the 1,2,4-triazine-3,5(4H,6H)-dione core has been instrumental in identifying the key structural features required for potent biological activity. Although specific studies on the 6-amino derivative are limited, extensive research on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of D-amino acid oxidase (DAAO) has illuminated the critical pharmacophoric elements.
Molecular modeling studies of these inhibitors within the DAAO active site have revealed several key interactions. The 6-hydroxy group and the adjacent carbonyl oxygen are crucial for binding, likely through hydrogen bonding with active site residues. The triazine ring itself serves as a rigid scaffold, positioning these key functional groups for optimal interaction. Furthermore, the nitrogen atom at the 4-position of the triazine ring appears to be important for inhibitory potency when compared to analogs lacking this nitrogen. nih.gov This suggests that the electronic properties and hydrogen bonding capabilities of the triazine core are fundamental to target engagement.
For the broader class of 1,2,4-triazine-3,5(4H,6H)-dione derivatives, the essential pharmacophoric features can be summarized as:
A heterocyclic core that acts as a scaffold.
Hydrogen bond donors and acceptors at positions 3, 5, and 6 that engage with the biological target.
A substituent at the 2-position that can be modified to enhance binding affinity and selectivity.
Substituent Effects on Binding Affinity and Selectivity
The nature of the substituent at the 2-position of the 1,2,4-triazine-3,5(4H,6H)-dione ring has a profound impact on binding affinity and selectivity. Studies on a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as DAAO inhibitors have demonstrated that modifications at this position can dramatically alter inhibitory potency. nih.govnih.govacs.org
For instance, the introduction of aromatic and alkyl substituents at the 2-position has been systematically explored. The data indicates that the size, shape, and electronic properties of the substituent are critical determinants of binding affinity. While a simple methyl group at the 2-position confers micromolar inhibitory activity, the incorporation of larger, more lipophilic groups such as phenethyl or naphthalen-1-ylmethyl can lead to a significant increase in potency, with IC50 values in the nanomolar range. nih.govnih.govacs.org This suggests the presence of a hydrophobic pocket in the target's active site that can be exploited to enhance binding.
The following interactive table summarizes the in vitro inhibitory data for a selection of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against D-amino acid oxidase (DAAO).
| Compound | R-substituent at N-2 | DAAO IC50 (µM) |
| 11a | Methyl | 2.8 |
| 11e | Phenethyl | 0.070 |
| 11h | Naphthalen-1-ylmethyl | 0.050 |
| 11c | Isopropyl | >100 |
| 26 | Cyclohexylmethyl | >100 |
Data sourced from studies on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as DAAO inhibitors. nih.govnih.govacs.org
These findings highlight that while the core 1,2,4-triazine-3,5(4H,6H)-dione structure provides the foundational interactions for target binding, strategic modifications of substituents are crucial for optimizing affinity and achieving selectivity.
Investigation of Cellular Pathway Modulation In Vitro (Mechanistic Focus)
The 1,2,4-triazine scaffold is a recurring motif in compounds with a wide array of biological effects, including anticancer activity. ijpsr.info The modulation of cellular pathways by derivatives of 1,2,4-triazine-3,5(4H,6H)-dione is an active area of investigation, with a focus on understanding their molecular mechanisms of action.
Effects on Specific Signaling Pathways
While specific data on the cellular pathway modulation by This compound is not extensively documented in publicly available literature, the broader class of triazine derivatives has been shown to interfere with various signaling pathways to induce cancer cell death. researchgate.net For example, certain 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme in cancer cell metabolism. mdpi.com Inhibition of PDK1 by these compounds leads to a metabolic shift and can trigger apoptosis in cancer cells. mdpi.com
It is plausible that this compound and its derivatives could exert their biological effects through the modulation of similar critical signaling pathways involved in cell proliferation, metabolism, and survival. However, dedicated studies are required to elucidate the specific pathways affected by this particular compound.
Molecular Mechanisms of Cellular Responses
The molecular mechanisms underlying the cellular responses to 1,2,4-triazine-3,5(4H,6H)-dione derivatives are intrinsically linked to their effects on specific signaling pathways. The induction of apoptosis is a frequently observed cellular response to treatment with bioactive triazine compounds. researchgate.net
For instance, in the case of the aforementioned PDK1 inhibitors with a 3-amino-1,2,4-triazine core, the molecular mechanism involves the direct inhibition of the kinase, which in turn leads to the reactivation of the pyruvate dehydrogenase (PDH) complex. mdpi.com This metabolic reprogramming results in increased oxidative stress and ultimately triggers the apoptotic cascade. mdpi.com
The cellular responses to This compound would be contingent on its specific intracellular targets. If it were to inhibit a key kinase or another critical enzyme, the downstream molecular events would likely involve the disruption of the corresponding signaling cascade, leading to outcomes such as cell cycle arrest, apoptosis, or autophagy. Further research is necessary to pinpoint the precise molecular interactions and the cascade of events that constitute the cellular response to this compound.
Role of 6 Amino 1,2,4 Triazine 3,5 4h,6h Dione Derivatives in Chemical Biology and Probe Development
Development of Molecular Probes for Biological Systems
Molecular probes are essential for visualizing and understanding complex biological processes within living systems. The development of fluorescent probes, in particular, has revolutionized cell imaging. The design of such probes often relies on creating molecules that can selectively accumulate in or bind to specific organelles or biomolecules.
The 6-amino-1,2,4-triazine-3,5(4H,6H)-dione core structure is an analog of uracil (B121893). nih.govnih.gov This mimicry of a natural nucleobase makes it a rational starting point for the design of probes targeting nucleic acids or the machinery involved in their synthesis and processing. For instance, fluorescent probes have been developed that specifically bind to RNA molecules through hydrogen bonding with uracil, enabling the imaging of RNA within the cell nucleus. nih.gov By functionalizing the triazine scaffold with fluorophores, it is theoretically possible to create probes that could be used to study RNA and DNA dynamics. The triazine ring system can be chemically modified to attach various functional groups, allowing for the synthesis of a library of potential probes. nih.govmdpi.com These libraries can then be screened to identify compounds that selectively image specific cellular components or processes, such as tumor tissues, by targeting unique enzymatic activities within them. rsc.org
While the foundational chemistry and design principles are established, the direct application of this compound derivatives as widely used fluorescent probes for bioimaging is an area with potential for further exploration.
Utilization in Target Validation Studies
Target validation is a critical step in drug discovery that confirms a specific biological molecule (the target) is directly involved in a disease pathway. One of the primary methods for validating a target is to use small molecule inhibitors that are potent and selective for that target. By observing the biological consequences of inhibiting the target, researchers can confirm its role and therapeutic potential.
Derivatives of the 1,2,4-triazine-3,5-dione scaffold have been instrumental in validating D-amino acid oxidase (DAAO) as a therapeutic target. nih.govacs.org DAAO is an enzyme that degrades the neuromodulator D-serine. Inhibiting DAAO is a strategy to increase D-serine levels, which may be beneficial for certain neurological conditions. Researchers synthesized a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives and found them to be potent DAAO inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govnih.govacs.org
The inhibitory activity of these compounds helped to validate DAAO's role. For example, oral administration of a potent derivative, 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h), along with D-serine in mice, led to a significant increase in the plasma levels of D-serine compared to administering D-serine alone. nih.gov This demonstrated that inhibiting the enzyme with a triazine-based compound had the desired physiological effect, thereby validating DAAO as a viable drug target.
The compound 6-azauracil (B101635) itself is used in genetic and molecular biology studies for target validation. It functions by inhibiting enzymes involved in nucleotide biosynthesis, leading to a depletion of intracellular GTP and UTP pools. nih.govnih.gov This property is exploited in genome-wide screens in organisms like yeast. By identifying mutants that are hypersensitive to 6-azauracil, researchers can uncover novel genes and pathways involved in processes like transcriptional elongation, thus validating their function in the cell. nih.gov
Table 1: Inhibitory Potency of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives against Human D-amino acid oxidase (DAAO)
| Compound | Substituent at 2-position | IC₅₀ (nM) |
|---|---|---|
| 11h | Naphthalen-1-ylmethyl | 50 |
| 11e | Phenethyl | 70 |
| 11a | Methyl | 2800 |
| 11c | Cyclopropylmethyl | >10000 |
| 26 | 4-Fluorobenzyl | >10000 |
Data sourced from the Journal of Medicinal Chemistry, 2015. nih.govacs.org
Scaffold Hopping and Bioisosteric Replacements in Lead Generation
The 1,2,4-triazine-3,5-dione scaffold has proven to be a highly effective bioisostere and a successful outcome of a scaffold hopping strategy in the development of DAAO inhibitors. nih.gov Early DAAO inhibitors based on scaffolds like kojic acid were found to be susceptible to metabolic breakdown, specifically O-glucuronidation in the liver. nih.gov
To address this liability, researchers hopped to the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. This new series of compounds retained high inhibitory potency while showing significantly improved metabolic stability. nih.govacs.orgresearchgate.net The triazine-based inhibitors were found to be completely resistant to glucuronidation in mouse liver microsomes, a stark contrast to the extensive metabolism seen with uracil-based and kojic acid-based inhibitors. nih.gov This successful scaffold hop demonstrates the utility of the triazine core in designing metabolically robust enzyme inhibitors. The similar inhibitory potency between a uracil-based inhibitor and its corresponding triazine-based analogue further validates the 1,2,4-triazine-3,5-dione ring as an effective bioisosteric replacement for the uracil core in this context. nih.gov
Table 2: Metabolic Stability of DAAO Inhibitors with Different Scaffolds
| Compound/Scaffold Type | Core Scaffold | Metabolic Fate (in mouse liver microsomes) |
|---|---|---|
| Compound 11e | 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | Resistant to glucuronidation |
| Compound 11h | 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | Resistant to glucuronidation |
| Uracil-based inhibitor (32) | Uracil | Fully glucuronidated |
| Kojic acid-based inhibitor (7) | Kojic Acid | Extensively glucuronidated |
Data sourced from the Journal of Medicinal Chemistry, 2015. nih.gov
Compound Index
Conclusion and Future Directions in Research on 6 Amino 1,2,4 Triazine 3,5 4h,6h Dione
Summary of Key Academic Contributions
The academic journey of 6-azauracil (B101635) began with its synthesis and initial identification as a pyrimidine (B1678525) analogue. acs.org Early microbial studies confirmed its function as a uracil (B121893) antagonist, a discovery that highlighted its potential as an inhibitor of cell reproduction. nih.gov A significant contribution to its understanding was the finding that its biological activity is linked to its conversion to 6-azauridine, which then inhibits the de novo pyrimidine biosynthesis pathway. nih.govnih.gov Specifically, it is known to reduce GTP levels by inhibiting IMP dehydrogenase. nih.gov This mechanism of action established 6-azauracil as a classic antimetabolite. Research has also explored the carcinostatic activity of its riboside, azauridine, in comparison to 6-azauracil itself. nih.gov Furthermore, detailed photochemical studies have elucidated the relaxation mechanisms of 6-azauracil after UV radiation absorption, providing fundamental insights into its physicochemical properties. acs.orgnih.gov
Table 1: Key Academic Milestones for 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione
| Contribution | Key Finding | References |
| Synthesis & Initial Characterization | First synthesized and identified as a uracil analog. | acs.org |
| Mechanism of Action | Identified as a uracil antagonist; inhibits cell reproduction by blocking pyrimidine biosynthesis. | nih.govnih.govnih.gov |
| Biological Activity | Demonstrated carcinostatic properties, particularly its riboside form (azauridine). | nih.gov |
| Photochemistry | Elucidated the nonadiabatic photochemical relaxation mechanisms. | acs.orgnih.gov |
Emerging Research Areas for the 1,2,4-Triazine-3,5(4H,6H)-dione Scaffold
The versatile 1,2,4-triazine-3,5(4H,6H)-dione scaffold is at the forefront of several emerging research areas, extending far beyond its original antimetabolite role.
Novel Enzyme Inhibition: Researchers are actively designing derivatives of this scaffold as potent and selective enzyme inhibitors. For instance, a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and identified as novel inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. nih.govnih.govacs.orgjohnshopkins.edu Many of these compounds show high potency, with IC50 values in the nanomolar range. nih.govacs.org
Antimicrobial and Antioxidant Agents: New derivatives are being synthesized and evaluated for their antimicrobial and antioxidant properties. biopolymers.org.uaej-chem.orgnih.gov Studies have shown that modifications, such as creating amides of its carboxylic acid derivatives, can significantly enhance antibacterial potency. biopolymers.org.ua
Materials Science: The triazine core is being utilized in the development of advanced materials. Triazine-based covalent organic polymers (COPs) are gaining attention for their applications in catalysis, including photocatalysis and heterogeneous catalysis, owing to their porous nature and high stability. rsc.orgrsc.org
Agricultural Chemistry: The herbicidal potential of as-triazin-5-ones has been a subject of investigation, indicating a role for the scaffold in developing new agricultural chemicals. biopolymers.org.ua
Table 2: Emerging Applications of the 1,2,4-Triazine-3,5(4H,6H)-dione Scaffold
| Research Area | Specific Application | Key Findings | References |
| Medicinal Chemistry | D-Amino Acid Oxidase (DAAO) Inhibition | Derivatives show potent, nanomolar-range inhibition. | nih.govnih.govacs.org |
| Antimicrobial Agents | Modified derivatives exhibit enhanced antibacterial activity. | biopolymers.org.uanih.gov | |
| Antioxidant Probes | Novel heterocyclic systems synthesized from 6-azauracil show antioxidant potential. | ej-chem.orgresearchgate.net | |
| Materials Science | Covalent Organic Polymers (COPs) | Triazine-based COPs used as stable and recyclable catalysts. | rsc.orgrsc.org |
| Agricultural Chemistry | Herbicides | as-Triazin-5-one derivatives show potential as herbicidal agents. | biopolymers.org.ua |
Unexplored Synthetic Challenges and Methodological Advancements
While the synthesis of the basic 6-azauracil structure is well-established, significant challenges and opportunities for innovation remain, particularly in creating diverse derivatives.
Synthetic Challenges: The synthesis of poly-heterocyclic systems derived from 6-azauracil often requires multi-step procedures. ej-chem.orgresearchgate.net For example, preparing certain derivatives involves starting with the chlorination of 6-azauracil, followed by hydrazinolysis and subsequent heterocyclization, which can be complex to optimize. ej-chem.orgresearchgate.net Achieving regioselectivity during substitution on the triazine ring is another persistent challenge for synthetic chemists.
Methodological Advancements: To overcome these challenges, researchers are developing more efficient and environmentally friendly synthetic protocols. Microwave-assisted and ultrasound-assisted methods are being employed to significantly shorten reaction times (from hours to minutes) and improve yields of 1,3,5-triazine (B166579) derivatives. mdpi.com The use of phase-transfer catalysts is also proving effective in enhancing reaction efficiency. mdpi.com Recently, a novel photocatalytic method for the acylation of azauracil derivatives was developed, aligning with green chemistry principles by using eco-friendly energy sources and avoiding harsh oxidants. acs.org Furthermore, advancements in synthesizing triazine-based covalent organic polymers (COPs) involve new strategies like nucleophilic substitution methods and Knoevenagel reactions to create robust, porous materials. rsc.org
Prospects for Deeper Mechanistic Understanding of Biological Interactions
Future research is poised to delve deeper into the molecular mechanisms that govern the biological activities of 6-azauracil derivatives. While its role in pyrimidine synthesis is known, a more nuanced understanding is emerging.
Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to conduct comprehensive SAR studies. By systematically modifying the substituents on the triazine ring, researchers can map the structural requirements for specific biological activities, such as inhibiting enzymes like D-amino acid oxidase or dihydrofolate reductase. nih.govmdpi.com For example, in DAAO inhibitors, substitutions at the 2-position with moieties like phenethyl or naphthalen-1-ylmethyl have been shown to yield the most potent activity. nih.govacs.org
Computational and Photochemical Analysis: Advanced computational methods, such as the CASPT2//CASSCF protocol, have already been used to model the photochemistry of 6-azauracil. acs.orgnih.gov Future work could expand these models to predict the behavior of new derivatives and their interactions with biological targets. Understanding the excited-state dynamics can provide insights into potential phototoxicity or be harnessed for photodynamic therapy applications.
Exploring New Biological Pathways: Recent studies have shown that 6-azauridine, the riboside of 6-azauracil, can induce autophagy-mediated cell death through pathways involving p53 and AMPK. nih.gov This finding suggests that the compound's antitumor effects may be more complex than initially thought. Future research should explore these alternative mechanisms and how different derivatives might modulate various cellular signaling pathways, moving beyond the classical view of simple metabolic inhibition.
Q & A
Q. What are the common synthetic routes for 6-Amino-1,2,4-triazine-3,5(4H,6H)-dione, and what intermediates are critical?
The compound is typically synthesized via cyclization of aminoguanidine salts with substituted precursors. For example, a three-step process involves:
Condensation : Reacting a carbonyl derivative (e.g., a substituted phenyl ketone) with aminoguanidine to form a hydrazone intermediate.
Dehydration : Removing water under acidic or thermal conditions to yield a triazine precursor.
Cyclization : Using catalysts like phosphorus oxychloride or bases to form the triazine-dione core .
Key intermediates include hydrazones and 3,5-diamino-6-substituted-triazines. Reaction efficiency depends on substituent electronic effects and solvent polarity .
Q. How is the structure of this compound confirmed experimentally?
Structural validation relies on:
- NMR Spectroscopy : Distinct NMR signals for NH groups (~5.5–6.5 ppm) and carbonyl carbons ( NMR ~160–170 ppm).
- Elemental Analysis : Confirming C, H, and N percentages within ±0.3% of theoretical values.
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 156 for the base structure) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme Inhibition : Measuring IC against targets like D-amino acid oxidase (DAO) using fluorometric or spectrophotometric methods .
- Anticonvulsant Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents to assess seizure suppression .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., leukemia cells) to determine EC values .
Advanced Research Questions
Q. How do structural modifications influence its activity as a DAO inhibitor?
Substituents at the 6-position significantly modulate activity:
- Electron-Withdrawing Groups (e.g., -NO, -CF): Enhance binding to DAO’s active site via hydrophobic interactions, improving IC values by 2–5 fold.
- Aminoalkyl Chains : Increase solubility but reduce potency due to steric hindrance.
- Aryl Substituents : Para-substituted phenyl groups (e.g., -F, -Cl) optimize π-π stacking with aromatic residues in DAO .
Contradiction Note : While 6-hydroxy derivatives show high potency in vitro, their poor blood-brain barrier penetration limits in vivo efficacy, necessitating prodrug strategies .
Q. How can contradictory data in anticonvulsant studies be resolved?
Discrepancies between in vitro and in vivo results often arise from:
- Pharmacokinetic Factors : Low bioavailability or rapid metabolism. Mitigate via pharmacokinetic profiling (e.g., microsomal stability assays) .
- Off-Target Effects : Use knockout animal models or selective inhibitors to isolate DAO-specific activity.
- Dose Optimization : Employ factorial design experiments to test dose-response relationships across multiple seizure models .
Q. What computational methods optimize its pharmacophore for drug design?
- 3D-QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with antileukemic activity to predict optimal analogs .
- Molecular Dynamics (MD) Simulations : Simulate binding to DAO (PDB: 2E3N) to identify key hydrogen bonds (e.g., NH to Glu121) and hydrophobic pockets .
- AI-Driven Synthesis : Use platforms like COMSOL Multiphysics to model reaction pathways and predict yields for novel derivatives .
Q. Methodological Notes
- Experimental Design : For structure-activity studies, apply a 2 factorial design to test substituent effects (e.g., electronic, steric) systematically .
- Data Analysis : Use ANOVA with post-hoc Tukey tests to resolve conflicting bioactivity data.
- Advanced Characterization : Pair X-ray crystallography with DFT calculations to validate electronic properties of novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
